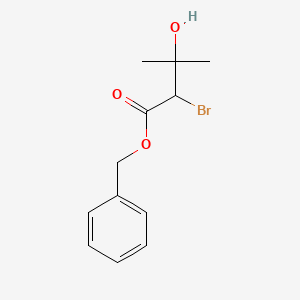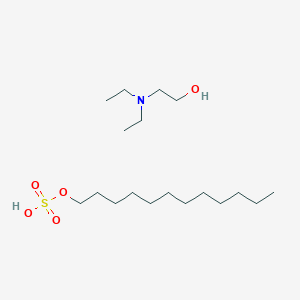![molecular formula C21H26N2O6 B14495035 Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- CAS No. 63651-92-3](/img/structure/B14495035.png)
Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they often involve modifications to the phenyl and glycine moieties.
Scientific Research Applications
This compound has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies. Additionally, its chemical properties make it useful in industrial processes that require specific organic reactions.
Mechanism of Action
The mechanism by which Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- exerts its effects involves interactions with molecular targets and pathways within biological systems
Comparison with Similar Compounds
Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- can be compared with other similar compounds, such as Glycine, N,N’-1,3-propanediylbis[N-(carboxymethyl)- . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- lies in its specific functional groups and potential for diverse scientific applications.
Properties
CAS No. |
63651-92-3 |
|---|---|
Molecular Formula |
C21H26N2O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[3-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl-[(2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C21H26N2O6/c24-18-8-3-1-6-16(18)12-22(14-20(26)27)10-5-11-23(15-21(28)29)13-17-7-2-4-9-19(17)25/h1-4,6-9,24-25H,5,10-15H2,(H,26,27)(H,28,29) |
InChI Key |
KLVKTFLDHMZPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


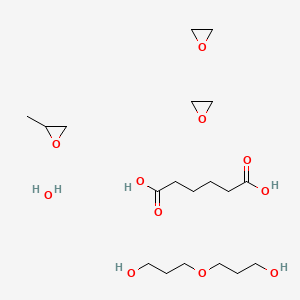
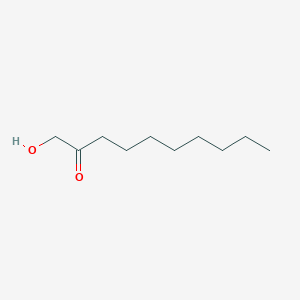
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
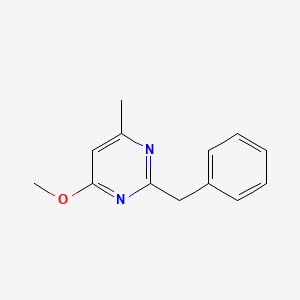
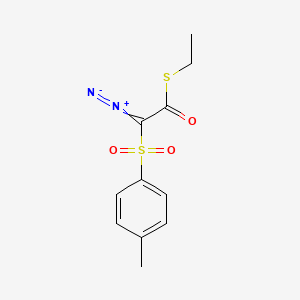
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
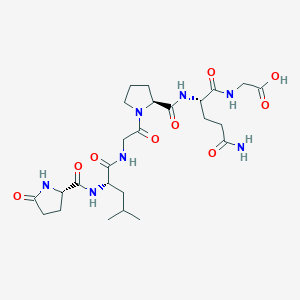
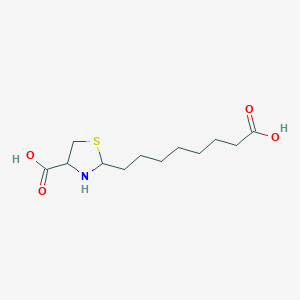
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

